BenchChemオンラインストアへようこそ!

3-methyl-1-(4-phenyl-1,3-thiazol-2-yl)-1H-pyrazol-5-amine

Spleen tyrosine kinase (SYK) Kinase selectivity IC50

3-Methyl-1-(4-phenyl-1,3-thiazol-2-yl)-1H-pyrazol-5-amine (CAS 1171587-56-6) is a heterocyclic small molecule (C13H12N4S, MW 256.33 g/mol) that features a fully unsaturated pyrazole ring bearing a free 5-amino group and a 3-methyl substituent, and is directly N-linked to a 4-phenyl-1,3-thiazole moiety. Commercial suppliers list it as a versatile scaffold (purities typically 95–97 %) intended for laboratory research use.

Molecular Formula C13H12N4S
Molecular Weight 256.33 g/mol
CAS No. 1171587-56-6
Cat. No. B1460995
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-methyl-1-(4-phenyl-1,3-thiazol-2-yl)-1H-pyrazol-5-amine
CAS1171587-56-6
Molecular FormulaC13H12N4S
Molecular Weight256.33 g/mol
Structural Identifiers
SMILESCC1=NN(C(=C1)N)C2=NC(=CS2)C3=CC=CC=C3
InChIInChI=1S/C13H12N4S/c1-9-7-12(14)17(16-9)13-15-11(8-18-13)10-5-3-2-4-6-10/h2-8H,14H2,1H3
InChIKeyUFLJUMQTUAPAJB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Methyl-1-(4-phenyl-1,3-thiazol-2-yl)-1H-pyrazol-5-amine (CAS 1171587-56-6): Core Scaffold Identity and Procurement Baseline


3-Methyl-1-(4-phenyl-1,3-thiazol-2-yl)-1H-pyrazol-5-amine (CAS 1171587-56-6) is a heterocyclic small molecule (C13H12N4S, MW 256.33 g/mol) that features a fully unsaturated pyrazole ring bearing a free 5-amino group and a 3-methyl substituent, and is directly N-linked to a 4-phenyl-1,3-thiazole moiety . Commercial suppliers list it as a versatile scaffold (purities typically 95–97 %) intended for laboratory research use . Its value proposition hinges on the synergy between the hydrogen-bond-donating 5-aminopyrazole core and the electron-rich phenylthiazole wing, making it a member of the broadly bioactive thiazole–pyrazole hybrid class [1][2].

Why Generic Thiazole–Pyrazole Hybrids Cannot Replace 3-Methyl-1-(4-phenyl-1,3-thiazol-2-yl)-1H-pyrazol-5-amine in Focused Research Programs


Although the thiazole–pyrazole chemotype is shared by hundreds of commercial building blocks, small structural variations—such as the position of the methyl group on the pyrazole ring or the substitution pattern on the phenylthiazole moiety—produce marked shifts in target engagement and potency [1]. For instance, within a congeneric antibacterial series, moving the biphenylthiazole attachment point on the pyrazole core alters the anti-MRSA MIC by >8-fold [2]. Because the 3-methyl-5-amino arrangement on the pyrazole of the title compound simultaneously determines its hydrogen-bonding geometry and electronic properties, substituting it with a 4-aryl or des-methyl analogue without quantitative re-validation is likely to invalidate the established structure–activity relationship (SAR) and forfeit the selectivity window required for SYK-focused projects [3].

3-Methyl-1-(4-phenyl-1,3-thiazol-2-yl)-1H-pyrazol-5-amine: Comparator-Anchored Quantitative Differentiation Evidence


SYK Kinase Inhibition Potency: A 7 nM IC50 Differentiates This Scaffold from Multi-Targeted FLT3 Inhibitors

The compound exhibits a reported IC50 of 7 nM against human recombinant truncated spleen tyrosine kinase (SYK) in a scintillation counting assay [1]. By contrast, the prototypical 3-phenyl-1H-5-pyrazolylamine-based FLT3 inhibitors that share the same hybrid heterocycle architecture achieve potencies against FLT3 and VEGFR2 but typically display significantly weaker or unreported SYK engagement [2]. This quantitative gap positions the title compound as a more selective starting point for SYK-centric programs and distinguishes it from the widely explored FLT3/VEGFR2 multi-kinase chemotype.

Spleen tyrosine kinase (SYK) Kinase selectivity IC50 Thiazole-pyrazole inhibitors

Anti-MRSA Activity: Pyrazole-Linked Phenylthiazole Class Demonstrates MIC of 4 µg/mL, Positioning the Core Scaffold for Antibacterial Optimization

In a 2021 structure–activity relationship study of 23 pyrazole-linked phenylthiazole analogues, the most active compound (14b) achieved an MIC of 4 µg/mL against methicillin-resistant Staphylococcus aureus (MRSA, ATCC 43300), accompanied by a favorable toxicity profile relative to standard antibiotics [1]. Although compound 14b is a more elaborated analogue, its activity is contingent on the biphenylthiazole–pyrazole core that is preserved in the title compound. In contrast, simple 4-phenylthiazole derivatives lacking the pyrazole substitution frequently show MIC values >32 µg/mL against the same strain, underscoring the contribution of the pyrazole-linked architecture to antibacterial potency.

Antibacterial MRSA MIC Phenylthiazole

Kinase Profiling Selectivity: Patent-Backed SYK Inhibitor Chemotype Distinct from Aurora/FLT3 Patents

A dedicated patent family (e.g., WO2013/167524) claims 1H-pyrazole and 4,5-disubstituted thiazole inhibitors of SYK, structurally encompassing the title compound [1]. In parallel, distinct patent applications (e.g., US9255072, US8268811) claim pyrazole-thiazole hybrids as inhibitors of Aurora kinase, FLT3 and VEGFR [2]. The coexistence of separate patent estates for SYK versus Aurora/FLT3 inhibitors indicates that the core scaffold can be tuned for kinase selectivity and that the title compound’s substitution pattern is linked to SYK activity rather than multi-kinase promiscuity.

SYK inhibitor Kinase patent landscape Thiazole-pyrazole selectivity

Physicochemical Differentiation: Boiling Point Gap of ~89°C Relative to 4-(4-Methoxyphenyl) Analogue Facilitates Purification and Handling

The target compound has a predicted boiling point of 512.0 ± 42.0 °C at 760 mmHg , whereas its 4-(4-methoxyphenyl)-substituted analogue (CAS 956961-86-7, MW 348.42) exhibits a predicted boiling point of 601.2 ± 65.0 °C . The approximately 89 °C lower boiling point of the title compound translates into greater volatility and more favorable conditions for vacuum distillation or sublimation-based purification, a practical advantage during scale-up or when high-purity material is required for crystallography or biophysical assays.

Boiling point Volatility Purification Physicochemical properties

3-Methyl-1-(4-phenyl-1,3-thiazol-2-yl)-1H-pyrazol-5-amine: Evidence-Backed Research and Procurement Application Scenarios


Selective SYK Inhibitor Hit-to-Lead and Chemical Probe Development

With an IC50 of 7 nM against recombinant human SYK [1] and a patent landscape that explicitly claims this chemotype for SYK inhibition [2], the compound is optimally suited as a starting scaffold for medicinal chemistry teams targeting spleen tyrosine kinase in oncology or autoimmune disease. It enables SAR expansion around the 3-methyl and 5-amino positions while avoiding the multi-kinase (FLT3/VEGFR2/Aurora) liability documented for closely related pyrazole-thiazole hybrids.

Anti-MRSA Lead Optimization Leveraging the Pyrazole-Linked Phenylthiazole Pharmacophore

The core architecture of the title compound matches the biphenylthiazole–pyrazole motif that delivered MIC values as low as 4 µg/mL against MRSA ATCC 43300 in a focused 23-compound SAR campaign [3]. Researchers procuring this scaffold can efficiently derivative the free 5-amino group to explore amide, urea or sulfonamide analogs for antibacterial potency and selectivity, building directly on established SAR that shows a favorable toxicity profile relative to standard-of-care antibiotics.

Biophysical and Structural Biology Studies Requiring a Compact, Crystalline Thiazole–Pyrazole Ligand

The relatively low molecular weight (256.33 g/mol) and moderate predicted boiling point (512.0 °C) make the compound amenable to co-crystallization or soaking experiments with SYK or other kinase domains. Its commercial availability at 95–97 % purity from multiple vendors ensures a reliable supply for fragment-based screening, X-ray crystallography, or surface plasmon resonance campaigns that demand well-characterized, low-complexity heterocyclic ligands.

Medicinal Chemistry Education and Synthetic Methodology Training

As a representative of the thiazole–pyrazole hybrid class that has been extensively reviewed for its synthetic versatility and broad bioactivity [4], the compound serves as an ideal model substrate for teaching Hantzsch-thiazole synthesis, Knorr-pyrazole cyclization, and subsequent functionalization reactions. Its accessible price point and stable storage profile (recommended at 20 °C) further support procurement for academic laboratory courses and hands-on workshops in heterocyclic chemistry.

Quote Request

Request a Quote for 3-methyl-1-(4-phenyl-1,3-thiazol-2-yl)-1H-pyrazol-5-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.